Dihydrotetrabenazine is a benzo[a]quinolizine derivative obtained from the reduction of Tetrabenazine [, , ]. It serves as a potent and selective ligand for the Vesicular Monoamine Transporter 2 (VMAT2) [, , , , ], a protein responsible for packaging monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, into synaptic vesicles for release [, , , , ]. Dihydrotetrabenazine exists as two enantiomers, (+)-α-Dihydrotetrabenazine and (-)-α-Dihydrotetrabenazine, with the (+)-isomer exhibiting significantly higher affinity for VMAT2 []. This makes it a valuable tool for investigating monoaminergic systems in both in vitro and in vivo studies.
The synthesis of Dihydrotetrabenazine typically involves the reduction of Tetrabenazine using sodium borohydride (NaBH4) [, ]. This reduction yields two stereoisomers, α-dihydrotetrabenazine and β-dihydrotetrabenazine [, ]. The enantiomers of α-dihydrotetrabenazine can be separated using chiral high-performance liquid chromatography [, ]. Alternative methods using borane or borane complexes under low temperatures offer improved three-dimensional selectivity and chemical yield []. The synthesis of deuterated forms, such as deuterated α-dihydrotetrabenazine and β-dihydrotetrabenazine, are used in pharmacokinetic and pharmacodynamic studies [].
Dihydrotetrabenazine undergoes oxidation under Swern conditions, reverting back to Tetrabenazine []. It can also be radiolabeled with tritium ([3H]Dihydrotetrabenazine) or carbon-11 ((+)-α-[11C]dihydrotetrabenazine) for use in binding assays and PET imaging studies respectively [, , , , , , , ]. Additionally, Dihydrotetrabenazine can be modified to produce derivatives, such as 10-11C-Dihydrotetrabenazine, for investigating specific aspects of VMAT2 function [].
Dihydrotetrabenazine acts by binding to VMAT2, a protein located on the membrane of synaptic vesicles [, , , , , ]. By binding to VMAT2, Dihydrotetrabenazine inhibits the uptake of monoamines, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles [, , , , , , ]. This inhibition leads to a depletion of monoamines in the synaptic cleft, affecting neurotransmission [, , , , ]. The (+)-α-Dihydrotetrabenazine enantiomer exhibits a higher affinity for VMAT2 than the (-)-enantiomer, resulting in a more potent inhibitory effect [, ].
Dihydrotetrabenazine is a lipophilic molecule that readily crosses the blood-brain barrier []. Its ability to penetrate the central nervous system contributes to its effectiveness in binding to VMAT2 within the brain. The stability of Dihydrotetrabenazine binding in brain homogenates has been observed for several hours [, ].
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: